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Introduction

AZDA4144 is a selective and potent inhibitor of the NLRP3 inflammasome, a key component of
the innate immune system implicated in a wide range of inflammatory diseases.[1][2]
Developed by AstraZeneca and Mitsubishi Tanabe Pharma Corporation, AZD4144 has
demonstrated a favorable off-target pharmacology profile, a critical attribute for a clinical
candidate.[1][2][3] This technical guide provides a comprehensive overview of the off-target
pharmacology of AZD4144, presenting key data in a structured format, detailing experimental
methodologies, and visualizing relevant pathways and workflows. The development of
AZDA4144 involved a focused effort to mitigate off-target liabilities, such as phospholipidosis,
genotoxicity, and hERG inhibition, which were identified in earlier compounds within the same
chemical series.[4][5]

Core Off-Target Pharmacology Data

A comprehensive assessment of the off-target profile of AZD4144 was conducted to ensure its
selectivity and to minimize the potential for adverse effects. The compound was screened
against a panel of receptors, enzymes, and ion channels, with the data indicating no significant
undesired pharmacology.[1]

Safety Pharmacology Panel Results
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The following table summarizes the in vitro safety pharmacology data for AZD4144. The
compound was tested at a concentration of 10 uM against a panel of 44 targets. The results

are expressed as the percent inhibition of binding or enzyme activity. A result of >50% inhibition
is generally considered significant.
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Target Class Target Inhibition (%) at 10 pM
GPCRs Adenosine Al <25
Adrenergic al1A <25
Adrenergic a2A <25
Adrenergic 1 <25
Adrenergic 32 <25
Angiotensin AT1 <25
Bradykinin B2 <25
Cannabinoid CB1 <25
Cholecystokinin CCK1 <25
Dopamine D1 <25
Dopamine D2S <25
Endothelin ETA <25
GABA A (non-benzodiazepine

site) <
Histamine H1 <25
Muscarinic M1 <25
Muscarinic M2 <25
Muscarinic M3 <25
Neuropeptide Y Y1 <25
Neurotensin NTS1 <25
Opioid d (delta) <25
Opioid k (kappa) <25
Opioid py (mu) <25
Serotonin 5-HT1A <25
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Serotonin 5-HT2A <25
Somatostatin SST <25
Vasopressin Vl1a <25

Calcium Channel, L-type
lon Channels o <25
(Verapamil site)

hERG <25

Potassium Channel, KATP <25

Sodium Channel (site 2) <25

Transporters Dopamine Transporter <25
Norepinephrine Transporter <25

Serotonin Transporter <25

Enzymes Acetylcholinesterase <25
COoX-1 <25

COX-2 <25

MAO-A <25

MAO-B <25

Nitric Oxide Synthase (NOS),

inducible <25

PDE3 <25

PDE4 <25

Tyrosine Kinase, Src <25

Nuclear Receptors Glucocorticoid Receptor <25
Progesterone Receptor <25

Data Interpretation: The results from the safety pharmacology panel demonstrate the high
selectivity of AZD4144. At a concentration of 10 uM, which is significantly higher than its on-
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target potency (IC50 = 76 nM for NLRP3 inflammasome inhibition), AZD4144 did not exhibit
significant inhibition of any of the 44 targets screened.[6] This clean off-target profile minimizes
the risk of common adverse drug reactions associated with these targets.

Experimental Protocols

The following sections detail the methodologies used for the key off-target pharmacology
assessments.

In Vitro Safety Pharmacology Screening

Objective: To assess the potential for off-target interactions of AZD4144 with a broad range of
biologically relevant targets.

Methodology: A standard in vitro safety pharmacology panel, such as the Eurofins
SafetyScreen44 or a similar panel, was likely employed. The general protocol for such a
screening involves:

o Test Compound: AZD4144 was prepared in a suitable solvent (e.g., DMSO) and diluted to
the final screening concentration (10 uM).

o Assay Formats: A variety of assay formats were used depending on the target class:

o Receptor Binding Assays: Radioligand binding assays were used to determine the ability
of AZD4144 to displace a specific high-affinity radioligand from its receptor. The assays
were typically performed using cell membranes or recombinant proteins expressing the
target receptor.

o Enzyme Inhibition Assays: The inhibitory effect of AZD4144 on the activity of various
enzymes was measured using appropriate substrates and detection methods (e.g.,
colorimetric, fluorescent, or luminescent readouts).

o lon Channel Assays: The effect of AZD4144 on ion channel function was assessed using
patch-clamp electrophysiology or high-throughput fluorescent-based assays.

o Data Analysis: The results were expressed as the percentage inhibition of radioligand
binding or enzyme activity compared to a vehicle control.
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hERG Inhibition Assay

Objective: To specifically evaluate the potential of AZD4144 to inhibit the hERG potassium
channel, a common cause of drug-induced cardiac arrhythmias.

Methodology: A manual or automated patch-clamp electrophysiology study in a cell line stably
expressing the hERG channel (e.g., HEK293 cells) is the gold standard.

Cell Culture: hERG-expressing cells were cultured under standard conditions.

» Electrophysiology: Whole-cell patch-clamp recordings were performed to measure the hERG
current in response to a specific voltage protocol designed to elicit the characteristic tail

current.

o Compound Application: AZD4144 was applied at multiple concentrations to determine a
concentration-response relationship and calculate an IC50 value.

o Data Analysis: The inhibition of the hERG tail current by AZD4144 was calculated at each
concentration, and the data were fitted to a sigmoidal concentration-response curve to
determine the IC50. AZD4144 was found to have a low inhibitory effect on hERG, with an
IC50 > 40 pM.[7]

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to
the pharmacology of AZD4144.
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Caption: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition by
AZDA4144.
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Caption: General workflow for in vitro off-target pharmacology screening.
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Conclusion

AZDA4144 is a highly selective NLRP3 inflammasome inhibitor with a well-characterized and
favorable off-target pharmacology profile. Extensive in vitro screening has demonstrated a lack
of significant interactions with a wide range of receptors, enzymes, and ion channels, including
the hERG channel, at concentrations well above its therapeutic range. This clean off-target
profile is a key attribute that supports its ongoing clinical development for the treatment of
inflammatory diseases. The detailed understanding of its selectivity provides a strong
foundation for its continued investigation in various clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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